1-(Ethylsulfonyl)-3-phenylazepane
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Overview
Description
1-(Ethylsulfonyl)-3-phenylazepane is an organic compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen This compound is characterized by the presence of an ethylsulfonyl group attached to the nitrogen atom and a phenyl group attached to the third carbon of the azepane ring
Preparation Methods
The synthesis of 1-(Ethylsulfonyl)-3-phenylazepane can be achieved through several synthetic routes. One common method involves the reaction of azepane with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow techniques and advanced purification methods to ensure high purity and yield.
Chemical Reactions Analysis
1-(Ethylsulfonyl)-3-phenylazepane undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed from these reactions include sulfone derivatives, amines, and substituted phenyl derivatives.
Scientific Research Applications
1-(Ethylsulfonyl)-3-phenylazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-3-phenylazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and neuroprotective activities.
Comparison with Similar Compounds
1-(Ethylsulfonyl)-3-phenylazepane can be compared with other similar compounds, such as:
1-(Methylsulfonyl)-3-phenylazepane: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group. It may exhibit different reactivity and biological activity due to the smaller size of the methyl group.
1-(Ethylsulfonyl)-3-methylazepane: Similar structure but with a methyl group on the azepane ring instead of a phenyl group. This compound may have different chemical and biological properties due to the absence of the aromatic ring.
1-(Ethylsulfonyl)-3-phenylpiperidine: A six-membered ring analog of this compound. The smaller ring size can lead to different conformational and reactivity profiles.
Properties
IUPAC Name |
1-ethylsulfonyl-3-phenylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-2-18(16,17)15-11-7-6-10-14(12-15)13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXLZSLRBKDPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCCC(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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